molecular formula C10H11N3S B2583402 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline CAS No. 133328-77-5

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline

Cat. No.: B2583402
CAS No.: 133328-77-5
M. Wt: 205.28
InChI Key: VQHURTPGQMKPMZ-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline is an organic compound that features an imidazole ring substituted with a methyl group and a sulfanyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline typically involves the reaction of 2-mercaptoaniline with 1-methyl-1H-imidazole-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The mixture is stirred at room temperature overnight, and the progress of the reaction is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the aniline moiety.

Scientific Research Applications

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or participate in hydrogen bonding, which can influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-imidazole-2-thiol: Similar structure but lacks the aniline moiety.

    2-mercaptoaniline: Contains the aniline moiety but lacks the imidazole ring.

    1-methyl-1H-imidazole-2-carbaldehyde: Contains the imidazole ring with a different substituent.

Uniqueness

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline is unique due to the presence of both the imidazole ring and the aniline moiety, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-13-7-6-12-10(13)14-9-5-3-2-4-8(9)11/h2-7H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHURTPGQMKPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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